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Compound of Interest

3-(4-Chlorophenyl)-5-methyl-1,2,4-
Compound Name:

oxadiazole
CAS No.: 21614-47-1
Cat. No.: B1607140

Get Quote

Executive Summary

This technical guide provides a comprehensive analysis of 3-(4-Chlorophenyl)-5-methyl-
1,2,4-oxadiazole (CAS 21614-47-1), a critical heterocyclic building block in modern medicinal
chemistry. Belonging to the 1,2,4-oxadiazole class, this compound serves as a robust
bioisostere for esters and amides, offering improved metabolic stability and lipophilicity profiles
in drug candidates.

This monograph details the compound's physicochemical properties, validated synthesis
protocols, and its strategic application in lead optimization, particularly within the context of
anti-inflammatory and Sirtuin 2 (Sirt2) inhibitor development.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]1[7][8][9]

Nomenclature and Identifiers
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Parameter Detail

Chemical Name 3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole
CAS Number 21614-47-1

Molecular Formula CoH7CIN20

Molecular Weight 194.62 g/mol

SMILES CC1=NC(C2=CC=C(Cl)C=C2)=NO1
InChlKey ZFYVXZGIPJTIPQ-UHFFFAOYSA-N

Physical Properties

Property Value Source/Context

White to off-white crystalline ]
Appearance id Standard purity (>96%)
soli

Melting Point 90-92 °C Recrystallized from Ethanol

- Soluble in DMSO, DCM, ) N
Solubility ) Lipophilic nature
Ethanol; Insoluble in Water

LogP (Predicted) ~2.71 Suitable for CNS penetration
H-Bond Acceptors 3 Nitrogen/Oxygen atoms
H-Bond Donors 0 Lack of NH/OH groups

Synthesis & Manufacturing Protocol

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most reliably achieved via the
Amidoxime Route. This method is preferred for its scalability and the stability of the
intermediates.

Reaction Mechanism

The synthesis involves two key stages:

e Amidoxime Formation: Nucleophilic attack of hydroxylamine on 4-chlorobenzonitrile.
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o O-Acylation & Cyclodehydration: Reaction with acetic anhydride (or acetyl chloride) followed
by thermal cyclization.

Detailed Protocol
Stage 1: Preparation of 4-Chlorobenzamidoxime

» Reagents: 4-Chlorobenzonitrile (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium
Carbonate (1.2 eq), Ethanol/Water (3:1).

e Procedure:

o

Dissolve hydroxylamine HCl and Na=COs in water; add to a solution of 4-chlorobenzonitrile
in ethanol.

o

Reflux at 80°C for 6—12 hours (monitor via TLC).

o

Cool to room temperature. The amidoxime product often precipitates.

[¢]

Filter, wash with cold water, and dry.

[¢]

Yield Expectation: >85%.[1][2]

Stage 2: Cyclization to 3-(4-Chlorophenyl)-5-methyl-1,2,4-
oxadiazole

» Reagents: 4-Chlorobenzamidoxime (1.0 eq), Acetic Anhydride (excess, solvent/reagent),

Pyridine (cat. optional).

e Procedure:

[e]

Suspend the dried amidoxime in acetic anhydride (5—10 volumes).

[e]

Heat to reflux (120-140°C) for 2—4 hours. The solid will dissolve as the O-acyl
intermediate forms and subsequently cyclizes.

[e]

Critical Step: Monitor for the disappearance of the O-acyl intermediate to ensure full
cyclization.
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[e]

Cool and pour onto crushed ice to hydrolyze excess anhydride.

o

Extract with Dichloromethane (DCM) or Ethyl Acetate.

[¢]

Wash organic layer with NaHCOs (sat.) to remove acetic acid.

[¢]

Dry over MgSOa4 and concentrate.

[e]

Purification: Recrystallize from Ethanol or Hexane/EtOAc.

Visualized Pathway (DOT)
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Figure 1: Synthetic pathway from nitrile precursor to final oxadiazole product.

Applications in Drug Development[1][8]
Bioisosterism & Scaffold Utility

The 1,2,4-oxadiazole ring is a classical bioisostere for esters (-COO-) and amides (-CONH-).
o Metabolic Stability: Unlike esters, the oxadiazole ring is resistant to hydrolysis by esterases.

e Peptidomimetics: It mimics the geometry of the peptide bond while removing the hydrogen
bond donor, which can improve membrane permeability (CNS activity).

Therapeutic Areas|8]

« Sirtuin Inhibition: Derivatives of 3-(4-chlorophenyl)-1,2,4-oxadiazole have been identified as
potent inhibitors of Sirtuin 2 (Sirt2), a deacetylase enzyme linked to neurodegenerative
diseases. The 4-chlorophenyl moiety occupies the hydrophobic pocket of the enzyme, while
the 5-position allows for linker optimization.
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« Muscarinic Agonists: The oxadiazole core is frequent in ligands targeting muscarinic
acetylcholine receptors (mMAChRS) for Alzheimer's treatment.

¢ Anti-Inflammatory: The scaffold suppresses COX-2 expression in certain cellular assays.

Lead Optimization Decision Tree
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Figure 2: Strategic logic for deploying the 1,2,4-oxadiazole scaffold in lead optimization.

Safety & Handling (GHS)
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While specific toxicological data for this exact CAS is limited, it should be handled as a
standard functionalized heterocyclic organic solid.

 Signal Word:WARNING
e Hazard Statements:

o H315: Causes skin irritation.

o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.
e Precautionary Measures:

o Wear nitrile gloves and safety glasses.

o Operate within a fume hood, especially during the acetic anhydride step of synthesis
(corrosive vapors).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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